2-(2-Fluorophenyl)pyridin-3-ol
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Overview
Description
2-(2-Fluorophenyl)pyridin-3-ol is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon bond. The presence of a fluorine atom on the phenyl ring and a hydroxyl group on the pyridine ring makes this compound unique and of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)pyridin-3-ol typically involves the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a pyridin-3-ol derivative. Common reagents used in this reaction include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid . The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenylpyridine derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(4-Fluorophenyl)pyridine: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(2-Chlorophenyl)pyridine: Substitution of fluorine with chlorine alters its electronic properties and reactivity
Uniqueness: 2-(2-Fluorophenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-fluorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-2-1-4-8(9)11-10(14)6-3-7-13-11/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPAYOYBZLZMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673378 |
Source
|
Record name | 2-(2-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214329-15-3 |
Source
|
Record name | 2-(2-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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